Comparative Antibacterial Activity of 4-Fluorobenzyl Phenyl Sulfide Against MRSA
In a direct head-to-head comparison study of benzyl phenyl sulfide derivatives, 4-fluorobenzyl phenyl sulfide (compound 17) demonstrated quantifiable antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), exhibiting an IC50 value of 3.71 µM [1]. This places its activity profile between the unsubstituted benzyl analog (IC50 = 2.58 µM) and the more potent 4-chloro and 4-bromo analogs, which showed IC50 values of 2.02 µM and 1.90 µM, respectively [1].
| Evidence Dimension | In vitro antibacterial activity against MRSA |
|---|---|
| Target Compound Data | IC50 = 3.71 µM |
| Comparator Or Baseline | Benzyl phenyl sulfide (unsubstituted): IC50 = 2.58 µM; 4-Chlorobenzyl phenyl sulfide: IC50 = 2.02 µM; 4-Bromobenzyl phenyl sulfide: IC50 = 1.90 µM |
| Quantified Difference | The target compound is 1.44x less potent than the unsubstituted analog and 1.95x less potent than the 4-bromo analog in this specific assay. |
| Conditions | Assay conducted against MRSA strains. Data sourced from Table 3 of the referenced publication. |
Why This Matters
This data provides the precise quantitative justification for selecting the 4-fluoro derivative for SAR studies, where a specific level of antibacterial activity is required, rather than the more potent but different halogenated analogs.
- [1] Lu, K., Chen, Q., Xu, X. F., Meng, Y., Lin, J., & Chen, W. M. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(2), 82-90. (Data derived from Table 3). View Source
